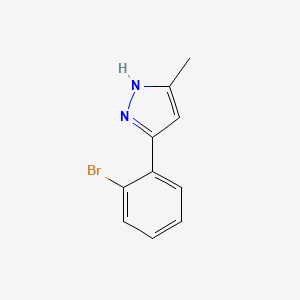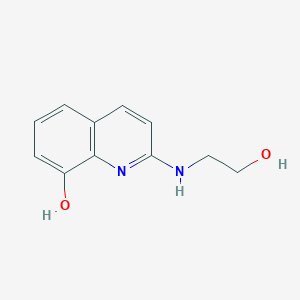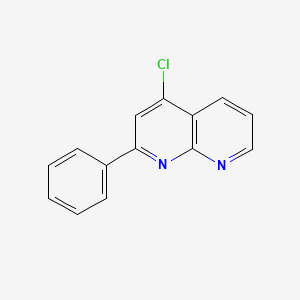![molecular formula C7H7N3O B15358367 2,3-dihydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B15358367.png)
2,3-dihydropyrido[4,3-d]pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydropyrido[4,3-d]pyrimidin-4(1H)-one is a heterocyclic compound with a distinctive fused pyridine and pyrimidine ring structure. This compound has gained attention in medicinal chemistry due to its potential biological activities and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydropyrido[4,3-d]pyrimidin-4(1H)-one typically involves cyclization reactions that create the fused ring system. Common starting materials include pyridine derivatives and urea or guanidine derivatives. Reaction conditions often require the presence of a strong base, such as sodium hydride, and solvents like dimethylformamide (DMF).
Industrial Production Methods: Large-scale production of this compound may employ catalytic methods to increase yield and efficiency. Industrial synthesis routes focus on optimizing reaction conditions, including temperature, pressure, and catalyst selection, to produce the compound in high purity and quantity.
化学反应分析
Types of Reactions: 2,3-Dihydropyrido[4,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2,3-dione derivatives, while reduction can produce tetrahydropyrido[4,3-d]pyrimidin-4-one compounds.
科学研究应用
2,3-Dihydropyrido[4,3-d]pyrimidin-4(1H)-one has been studied extensively in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action for 2,3-dihydropyrido[4,3-d]pyrimidin-4(1H)-one typically involves interaction with specific molecular targets such as enzymes or receptors. The compound's unique ring structure allows it to fit into active sites, potentially inhibiting or modulating biological pathways. These interactions can lead to therapeutic effects, such as the inhibition of cancer cell growth or reduction of inflammation.
相似化合物的比较
Compared to other heterocyclic compounds, 2,3-dihydropyrido[4,3-d]pyrimidin-4(1H)-one stands out due to its specific fused ring system, which can confer unique biological activities. Similar compounds include:
Pyrimidinone derivatives
Pyridine derivatives
Quinazolinone derivatives
Each of these compounds has distinct properties, but this compound's unique structure provides opportunities for developing novel pharmaceuticals and materials.
属性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h1-3,9H,4H2,(H,10,11) |
InChI 键 |
VHKYIBHFIHGULA-UHFFFAOYSA-N |
规范 SMILES |
C1NC2=C(C=NC=C2)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate](/img/structure/B15358299.png)


![5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B15358312.png)
![Tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)pyridin-3-yl]ethynyl]phenoxy]acetate](/img/structure/B15358321.png)


![tert-butyl N-[2-amino-4-(4-methylthiophen-2-yl)phenyl]carbamate](/img/structure/B15358341.png)

![7-Bromo-2-(bromomethyl)-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B15358344.png)



